molecular formula C15H11NO2S B3022575 4-(4-Methoxy-1-naphthyl)-1,3-thiazole-2-carbaldehyde CAS No. 383142-30-1

4-(4-Methoxy-1-naphthyl)-1,3-thiazole-2-carbaldehyde

Cat. No. B3022575
M. Wt: 269.3 g/mol
InChI Key: KJFGPNSRBQGQOG-UHFFFAOYSA-N
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Description

“4-Methoxy-1-naphthol” is a compound that has been used in the synthesis of 3-(4-hydroxy-1-naphthoxy)lactic acid . Another related compound is “3-(4-METHOXY-1-NAPHTHYL)PHTHALIDE” which is a rare and unique chemical .


Synthesis Analysis

A series of substituted styryl 4-methoxy-1-naphthyl ketones [(2E)-1-(4-methoxy-1-naphthyl)-3-phenyl-2-propen-1-ones] were synthesized using a facile method of microwave-assisted condensation reaction .


Molecular Structure Analysis

The molecular formula of “4-(4-methoxy-1-naphthyl)-1,3-thiazol-2-amine” is C14H12N2OS, and its molecular weight is 256.32 .


Chemical Reactions Analysis

A series of substituted styryl 4-methoxy-1-naphthyl ketones were synthesized using a facile method of microwave-assisted condensation reaction . Another study used hydrazine-based derivatization reagents to detect the presence of the carbonyl-containing glucocorticoid fluticasone propionate in rat lung tissue by MALDI-MSI .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “4-Methoxy-1-naphthol” include a molecular weight of 174.20, a linear formula of CH3OC10H6OH, and a melting point of 126-129 °C (lit.) .

Safety And Hazards

The safety information for “4-Methoxy-1-naphthol” includes hazard statements H302 - H315 - H319 - H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-methoxynaphthalen-1-yl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-18-14-7-6-11(10-4-2-3-5-12(10)14)13-9-19-15(8-17)16-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFGPNSRBQGQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213870
Record name 4-(4-Methoxy-1-naphthalenyl)-2-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-1-naphthyl)-1,3-thiazole-2-carbaldehyde

CAS RN

383142-30-1
Record name 4-(4-Methoxy-1-naphthalenyl)-2-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383142-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxy-1-naphthalenyl)-2-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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